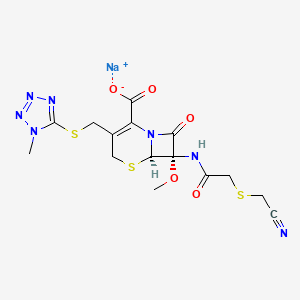

セフメタゾールナトリウム

概要

説明

Cefmetazole sodium is a second-generation semisynthetic cephamycin antibiotic, distinct among cephalosporins due to its 7α-methoxy substitution on the cephem nucleus. This modification increases the steric hindrance of the nucleus, enhancing its resistance to bacterial β-lactamase destruction. It remains effective against organisms resistant to other cephalosporins or penicillins due to this feature. The synthesis process and research progress of cefmetazole sodium have been reviewed, summarizing its development and characteristics (Luo Hong-bi, 2014).

科学的研究の応用

婦人科感染症

セフメタゾールナトリウムは、グラム陽性菌、グラム陰性菌、および嫌気性菌に対する広域スペクトル活性を持ち、婦人科感染症の治療に用いられます。 特に、帝王切開、腹腔鏡下子宮全摘術、膣式子宮全摘術など、清浄汚染または潜在的に汚染された手術における感染発生率を低下させるために、術前投与に有効です .

腹腔内感染症

腹腔内感染症において、セフメタゾールナトリウムは、腹膜炎や虫垂炎などの治療に有効性が示されています。 β-ラクタマーゼ産生菌に対する耐性により、第1世代セファロスポリン系抗生物質やペニシリン系抗生物質に抵抗性のある感染症に適した選択肢となります .

尿路感染症

セフメタゾールナトリウムは、ESBL(拡張スペクトルβ-ラクタマーゼ)産生腸内細菌科細菌によるものを含む、尿路感染症の治療に用いられます。 カルバペネム系抗生物質に代わる選択肢となり、腎機能を考慮して用量を最適化すれば、侵襲性尿路感染症の患者にも考慮することができます .

呼吸器感染症

呼吸器感染症に対して、セフメタゾールナトリウムは、肺炎や気管支炎の原因となる病原体など、幅広い病原体に対して有効です。 その薬物動態により、非経口投与が可能となり、病院での治療に実用的な選択肢となります .

皮膚および軟部組織感染症

セフメタゾールナトリウムの作用は、皮膚および軟部組織感染症にまで及び、蜂窩織炎、創傷感染症、糖尿病性足部感染症などの治療に用いることができます。 β-ラクタマーゼ産生菌に対抗する能力は、これらの症例において特に貴重です .

菌血症および敗血症

この抗生物質は、ESBL産生腸内細菌科細菌による菌血症に対する有効性と安全性が研究されています。 カルバペネム系抗生物質に代わる耐容性の高い選択肢となり、多剤耐性菌の出現を抑制する可能性があります .

手術予防

セフメタゾールナトリウムは、術後感染を予防するためにも用いられます。 高リスク患者の胆嚢摘出術や大腸手術など、特定の清浄汚染または潜在的に汚染された手術では、術前に投与されます .

抗菌薬耐性研究

抗菌薬耐性研究において、セフメタゾールナトリウムは、耐性菌株に対抗する可能性について研究されています。 研究者らは、薬剤耐性病原体による課題に対処するために、再利用可能な抗生物質としての使用を検討しています .

作用機序

Target of Action

Cefmetazole sodium, a cephamycin antibiotic, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, making them an effective target for antibiotics like Cefmetazole .

Mode of Action

Cefmetazole exerts its bactericidal activity by inhibiting cell wall synthesis via its affinity for PBPs . By binding to these proteins, it disrupts the third and last stage of bacterial cell wall synthesis . This disruption leads to the weakening of the bacterial cell wall, eventually causing bacterial cell lysis .

Biochemical Pathways

The primary biochemical pathway affected by Cefmetazole is the synthesis of the bacterial cell wall. The drug’s interaction with PBPs inhibits the cross-linking of the peptidoglycan layer, which is a critical component of the bacterial cell wall . This inhibition disrupts the integrity of the cell wall, leading to bacterial cell death .

Pharmacokinetics

The pharmacokinetics of Cefmetazole allow for parenteral administration (intravenous or intramuscular) 2-3 times daily for the treatment of infection . This suggests that the drug has good bioavailability.

Result of Action

The primary result of Cefmetazole’s action is the death of the bacterial cells. By inhibiting the synthesis of the bacterial cell wall, the drug causes the cells to become structurally weak, leading to cell lysis and death . This makes Cefmetazole effective against a broad spectrum of gram-positive, gram-negative, and anaerobic bacteria .

Action Environment

The efficacy and stability of Cefmetazole can be influenced by various environmental factors. For instance, the presence of beta-lactamase-producing organisms can affect the drug’s effectiveness. Cefmetazole has been found to be active against these organisms, which are resistant to first-generation cephalosporins or penicillins

Safety and Hazards

生化学分析

Biochemical Properties

Cefmetazole sodium plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in bacterial cell walls . This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis. Cefmetazole sodium interacts with several PBPs, including penicillin-binding protein 2a in Staphylococcus aureus and penicillin-binding proteins 1A and 1B in Escherichia coli .

Cellular Effects

Cefmetazole sodium affects various types of cells and cellular processes. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death . This disruption also affects cell signaling pathways and gene expression related to cell wall synthesis and repair. In mammalian cells, cefmetazole sodium can cause hypoprothrombinemia by inhibiting the enzyme vitamin K epoxide reductase, which is involved in the synthesis of clotting factors . Additionally, it can inhibit aldehyde dehydrogenase, leading to a disulfiram-like reaction with ethanol .

Molecular Mechanism

The molecular mechanism of cefmetazole sodium involves its binding to PBPs, which are enzymes involved in the final stages of bacterial cell wall synthesis . By binding to these proteins, cefmetazole sodium inhibits their activity, preventing the cross-linking of peptidoglycan chains and leading to cell wall weakening and lysis . This bactericidal activity is crucial for its effectiveness against a wide range of bacterial pathogens.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cefmetazole sodium can change over time. The stability of cefmetazole sodium is an important factor, as it can degrade over time, reducing its efficacy . Long-term studies have shown that cefmetazole sodium remains effective in vitro and in vivo, but its activity can diminish with prolonged exposure to environmental factors such as light and temperature . Additionally, long-term use can lead to the development of resistance in bacterial populations .

Dosage Effects in Animal Models

The effects of cefmetazole sodium vary with different dosages in animal models. Studies have shown that higher doses of cefmetazole sodium can lead to increased efficacy against bacterial infections, but they can also cause toxic or adverse effects . For example, in dogs, a dosage of 40 mg/kg body weight was found to be effective against extended-spectrum β-lactamase-producing Enterobacteriaceae, but higher doses could lead to adverse effects such as gastrointestinal disturbances and changes in liver enzyme levels .

Metabolic Pathways

Cefmetazole sodium is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes hydrolysis and oxidation . The metabolites are then excreted through the kidneys. The interaction of cefmetazole sodium with enzymes such as cytochrome P450 can affect its metabolism and clearance from the body . Additionally, cefmetazole sodium can influence metabolic flux and metabolite levels by inhibiting bacterial enzymes involved in cell wall synthesis .

Transport and Distribution

Cefmetazole sodium is transported and distributed within cells and tissues through various mechanisms. It is absorbed rapidly following intramuscular injection, with bioavailability approaching 100% . Once in the bloodstream, cefmetazole sodium is distributed to various tissues, including the liver, kidneys, and lungs . It can also cross the blood-brain barrier to some extent, making it effective against central nervous system infections . The distribution of cefmetazole sodium is influenced by its binding to plasma proteins and its interaction with transporters such as P-glycoprotein .

Subcellular Localization

The subcellular localization of cefmetazole sodium is primarily within the bacterial cell wall, where it exerts its bactericidal effects . It targets PBPs located on the inner membrane of the bacterial cell wall, preventing the cross-linking of peptidoglycan chains . This localization is crucial for its effectiveness in inhibiting cell wall synthesis and causing bacterial cell lysis. Additionally, cefmetazole sodium can be localized in the cytoplasm of mammalian cells, where it can inhibit enzymes such as vitamin K epoxide reductase and aldehyde dehydrogenase .

特性

IUPAC Name |

sodium;(6R,7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N7O5S3.Na/c1-21-14(18-19-20-21)30-6-8-5-29-13-15(27-2,17-9(23)7-28-4-3-16)12(26)22(13)10(8)11(24)25;/h13H,4-7H2,1-2H3,(H,17,23)(H,24,25);/q;+1/p-1/t13-,15+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITQGIOJQWZUPL-PBCQUBLHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N7NaO5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56796-20-4 (Parent) | |

| Record name | Cefmetazole sodium [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056796395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5045590 | |

| Record name | Cefmetazole sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56796-39-5 | |

| Record name | Cefmetazole sodium [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056796395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefmetazole sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((((cyanomethyl)thio)acetyl)amino)-7- methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-, sodium salt, (6R-cis)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFMETAZOLE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37Y9VR4W7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

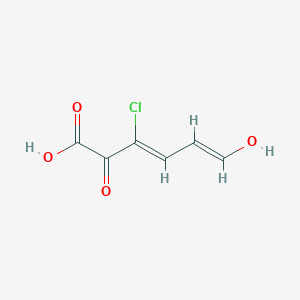

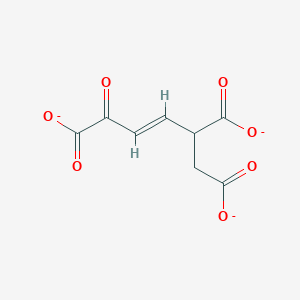

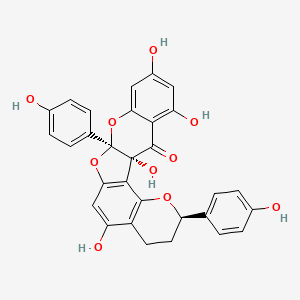

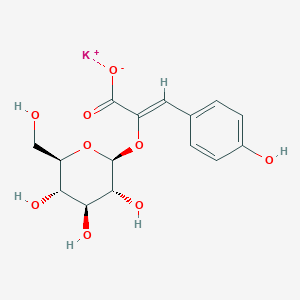

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

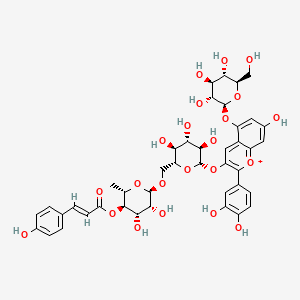

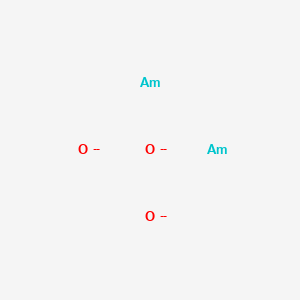

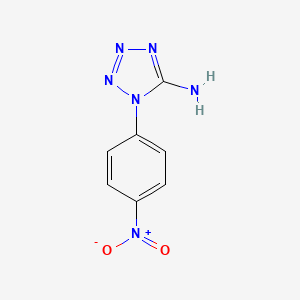

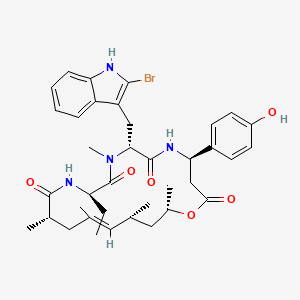

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(E)-2-[2-(4-fluoro-3-methylphenyl)-4,4,6,6-tetramethylcyclohexen-1-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B1262220.png)

![8-(Methoxycarbonyl)octyl 3-O-[2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranosyl]-2-(acetylamino)-2-deoxy-beta-D-glucopyranoside](/img/structure/B1262222.png)

![(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-1-yl acetate](/img/structure/B1262225.png)